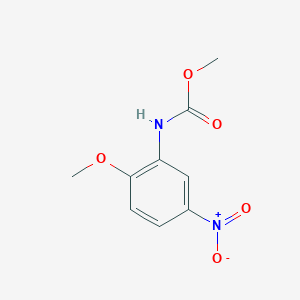![molecular formula C20H22N2O2 B458464 N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B458464.png)
N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indene moiety with a hydrazide functional group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone with 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
- 1H-Inden-5-ol, 2,3-dihydro-
Uniqueness
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide stands out due to its unique combination of an indene moiety and a hydrazide functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4g/mol |
Nom IUPAC |
N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-10-19(11-7-14)24-13-20(23)22-21-15(2)17-9-8-16-4-3-5-18(16)12-17/h6-12H,3-5,13H2,1-2H3,(H,22,23)/b21-15- |
Clé InChI |
JRFMMRXFZJYQGD-QNGOZBTKSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC3=C(CCC3)C=C2 |
SMILES isomérique |
CC1=CC=C(C=C1)OCC(=O)N/N=C(/C)\C2=CC3=C(CCC3)C=C2 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC3=C(CCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-nitro-N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide](/img/structure/B458389.png)
![N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B458390.png)
![METHYL 5'-(2-METHYLPROPANAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B458392.png)
![N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]nonanamide](/img/structure/B458393.png)

methanone](/img/structure/B458396.png)


![2,2-dichloro-N-(2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}ethyl)-1-methylcyclopropanecarboxamide](/img/structure/B458401.png)
![2-{4-[3-(4-Fluorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B458404.png)
